![molecular formula C11H8N2 B12847855 3H-pyrrolo[2,3-c]quinoline](/img/structure/B12847855.png)
3H-pyrrolo[2,3-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-pyrrolo[2,3-c]quinoline is a heterocyclic compound that has garnered significant interest due to its unique structural features and diverse biological activities. This compound consists of a fused ring system that includes a pyrrole ring and a quinoline moiety, making it a valuable scaffold in medicinal chemistry and drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3H-pyrrolo[2,3-c]quinoline can be achieved through various methods, which can be broadly categorized based on the ring closure strategy employed in the final step:
-
Annulation of the Benzene Ring: : One method involves the intramolecular Diels–Alder reaction of a 5-amino-4-methyloxazole derivative containing a propargyl fragment. This reaction constructs the condensed pyrrolo[2,3-c]pyridine fragment, followed by a Ru-catalyzed transformation to form the benzene ring .
-
Annulation of the Pyridine Ring: : Another common approach is the Pictet–Spengler reaction, which involves cyclization and oxidation in the final step. This method has been used to synthesize various substituted marinoquinolines .
Industrial Production Methods
Industrial production of this compound typically involves optimizing these synthetic routes to achieve higher yields and purity. The choice of method depends on the desired scale, cost, and specific application requirements.
Analyse Chemischer Reaktionen
Types of Reactions
3H-pyrrolo[2,3-c]quinoline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced pyrroloquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using reagents like halogens or halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Halogens (chlorine, bromine), halogenating agents (N-bromosuccinimide).
Major Products
The major products formed from these reactions include various substituted quinoline and pyrroloquinoline derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
3H-pyrrolo[2,3-c]quinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 3H-pyrrolo[2,3-c]quinoline varies depending on its application:
Biological Activity: Inhibits acetylcholinesterase, leading to increased levels of acetylcholine in the central nervous system, which can be beneficial in treating neurological disorders.
Antibacterial and Antifungal Activity: Disrupts the cell membrane integrity of bacteria and fungi, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
3H-pyrrolo[2,3-c]quinoline can be compared with other similar heterocyclic compounds, such as:
Pyrrolo[3,2-c]quinoline: Similar structure but different ring fusion, leading to distinct chemical properties and biological activities.
Marinoquinolines: A group of compounds with similar biological activities, particularly in antibacterial and antifungal applications.
The uniqueness of this compound lies in its specific ring fusion and the resulting biological activities, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C11H8N2 |
|---|---|
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
3H-pyrrolo[2,3-c]quinoline |
InChI |
InChI=1S/C11H8N2/c1-2-4-10-8(3-1)9-5-6-12-11(9)7-13-10/h1-7,12H |
InChI-Schlüssel |
BSUNEUGPXRSCLF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


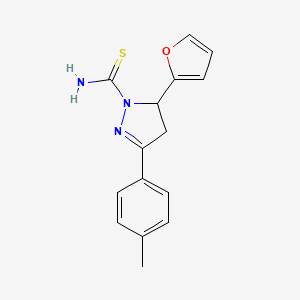
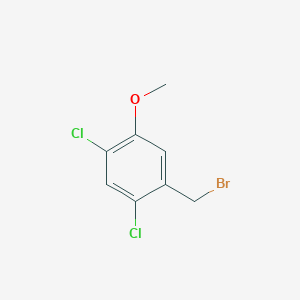
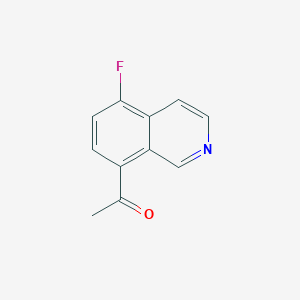
![2-Bromo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid amide](/img/structure/B12847781.png)
![N-benzhydryl-N-phenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B12847786.png)


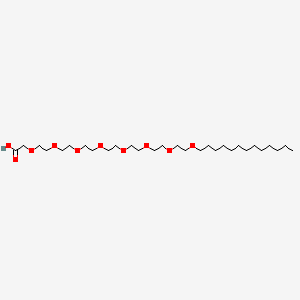
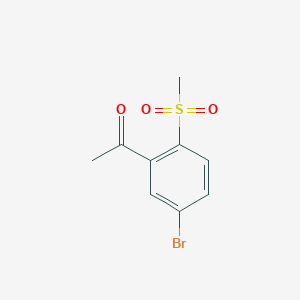
![4-Ethyl-5-(7-methoxy-benzofuran-2-yl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B12847818.png)
![rel-(3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12847825.png)
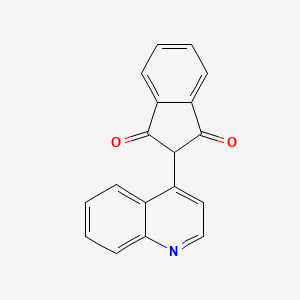

![[3,5-Difluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid](/img/structure/B12847851.png)
